3-(Benzyloxy)isothiazole-5-carbaldehyde
Description
Contextualization of Isothiazole (B42339) Heterocycles in Medicinal and Materials Chemistry Scaffolds
Isothiazoles, five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions, represent a cornerstone in the development of functional molecules. researchgate.netmedwinpublishers.com Their unique electronic and structural properties have rendered them indispensable in both medicinal and materials chemistry.
In the realm of medicinal chemistry , the isothiazole nucleus is a key component in a wide array of therapeutic agents. thieme-connect.com Isothiazole derivatives have demonstrated a remarkable spectrum of biological activities, including antiviral, anti-inflammatory, and immunotropic properties. medwinpublishers.com For instance, certain isothiazole-containing compounds have been investigated for their potential in treating Alzheimer's disease, while others have shown promise as anticonvulsant drugs and serine protease inhibitors. medwinpublishers.com The isothiazole ring can be found in antipsychotic drugs such as Ziprasidone, highlighting its importance in central nervous system applications. medwinpublishers.com Furthermore, these heterocycles are being explored as inhibitors of the nuclear bile acid receptor FXR for the treatment of liver diseases and as competitive antagonists of insect GABA receptors. thieme-connect.com
In materials chemistry , isothiazoles are valued for their contribution to the development of novel materials with interesting electronic and mechanical properties. medwinpublishers.com They have found applications as dyes and corrosion inhibitors. researchgate.net The inherent aromaticity and the presence of heteroatoms in the isothiazole ring can be leveraged to create materials with specific optical and electronic characteristics, making them suitable for applications in areas such as organic electronics.
Structural Features and Chemical Significance of the Isothiazole-Carbaldehyde Motif
The isothiazole-carbaldehyde motif, specifically with the aldehyde group at the 5-position, is a synthetically versatile scaffold. The isothiazole ring itself is an aromatic system, which imparts a degree of stability to the molecule. medwinpublishers.com The presence of the electronegative sulfur and nitrogen atoms influences the electron distribution within the ring, making certain positions susceptible to specific chemical transformations.
The aldehyde functional group at the C5 position is of paramount chemical significance. It serves as a versatile handle for a wide range of organic reactions, including:
Nucleophilic addition: The aldehyde can react with various nucleophiles to form alcohols, which can be further modified.
Wittig reaction: This reaction allows for the formation of carbon-carbon double bonds, enabling the extension of the carbon skeleton.
Reductive amination: A powerful tool for the synthesis of amines, which are prevalent in many biologically active molecules.
Condensation reactions: The aldehyde can participate in condensations to form larger, more complex heterocyclic systems.
The benzyloxy group at the 3-position also plays a crucial role. It is a common protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further functionalization. This adds another layer of synthetic utility to the molecule.
Overview of Research Trajectories for Substituted Isothiazoles
Research into substituted isothiazoles is a vibrant and evolving field. A significant focus of current research is the development of novel and efficient synthetic methodologies to access a diverse range of isothiazole derivatives. thieme-connect.com This includes the exploration of cycloaddition and condensation reactions, as well as the functionalization of pre-existing isothiazole rings. medwinpublishers.com
A key area of investigation is the regioselective functionalization of the isothiazole core. For instance, the direct functionalization of 3-oxygenated isothiazoles has been a subject of interest. acs.org The ability to selectively introduce substituents at specific positions on the isothiazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery.
Another important research trajectory is the incorporation of isothiazole moieties into more complex molecular frameworks to create hybrid molecules with enhanced or novel biological activities. This includes the synthesis of isothiazole-fused heterocycles and the attachment of isothiazoles to other pharmacologically relevant scaffolds. The development of isothiazole-containing ligands for metal complexes is also an emerging area with potential applications in catalysis. thieme-connect.com
Rationale for Focused Investigation on 3-(Benzyloxy)isothiazole-5-carbaldehyde
The focused investigation on this compound is underpinned by its significant potential as a versatile building block in organic synthesis. The combination of the isothiazole core, a protected hydroxyl group, and a reactive aldehyde functionality in a single molecule makes it a highly valuable intermediate for the synthesis of a wide range of target molecules.
The aldehyde group at the 5-position provides a convenient entry point for the introduction of various side chains and functional groups, which is essential for the systematic exploration of chemical space in drug discovery programs. The benzyloxy group at the 3-position offers the possibility of late-stage functionalization or modification, further expanding the synthetic possibilities.
A pivotal study demonstrated the first regioselective lithiation of the 5-position of 3-(benzyloxy)isothiazole (B1280312). acs.org This breakthrough allows for the facile introduction of a variety of electrophiles at the C5 position, paving the way for the synthesis of a diverse library of 5-substituted 3-(benzyloxy)isothiazoles. While the direct synthesis of this compound was not explicitly detailed, this methodology provides a clear and efficient route to its preparation by quenching the lithiated intermediate with a suitable formylating agent. The versatility of this approach is highlighted by the successful synthesis of thioibotenic acid, a sulfur analogue of a neurotoxic natural product. acs.org
This demonstrates that this compound is not just a theoretical molecule but a readily accessible and highly valuable tool for synthetic chemists. Its potential to serve as a precursor to novel pharmaceuticals and functional materials provides a strong rationale for its continued and focused investigation.
Data Tables
Table 1: Examples of 5-Substituted 3-(Benzyloxy)isothiazoles Synthesized via Regioselective Lithiation
| Entry | Electrophile | Product (5-Substituent) | Yield (%) |
| 1 | D₂O | -D | 68 |
| 2 | MeI | -CH₃ | 65 |
| 3 | S₂Me₂ | -SMe | 63 |
| 4 | I₂ | -I | 54 |
| 5 | (EtO)₂CO | -COOEt | 61 |
Data sourced from the Journal of Organic Chemistry. acs.org
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxy-1,2-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZLGBDUDWDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NSC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Benzyloxy Isothiazole 5 Carbaldehyde
Strategies for Isothiazole (B42339) Ring System Construction
The formation of the isothiazole ring is a foundational step in the synthesis of its derivatives. Key strategies include building the ring from acyclic precursors (de novo cyclization), modifying existing ring systems, and employing oxidation to finalize the aromatic heterocycle.
De Novo Cyclization Approaches to Isothiazoles
De novo synthesis, or the construction of the isothiazole ring from non-cyclic starting materials, is a versatile and widely employed strategy. These methods often involve condensation or cycloaddition reactions that form the requisite carbon-sulfur and sulfur-nitrogen bonds. sci-hub.se Approaches can be categorized by the fragments used to assemble the ring, such as (4+1) or (3+2) heterocyclization. thieme-connect.com
A prominent example involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). rsc.orgorganic-chemistry.org This method proceeds through a sequential imine formation, cyclization, and subsequent aerial oxidation to yield the 3,5-disubstituted isothiazole ring. organic-chemistry.org Another approach utilizes the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes to generate the isothiazole core. medwinpublishers.com Three-component reactions have also been developed, for instance, reacting enaminoesters, elemental sulfur, and bromodifluoroacetamides to form the isothiazole ring, showcasing the formation of new C-S, C-N, and N-S bonds in a single process. rsc.orgorganic-chemistry.org
| De Novo Synthesis Method | Key Reactants | Reaction Type | Key Features |
| From β-Keto Dithioesters | β-Ketodithioester, Ammonium Acetate | [4+1] Annulation | Metal-free, relies on aerial oxidation. organic-chemistry.org |
| From Alkynyl Oxime Ethers | Alkynyl Oxime Ether, Sodium Sulfide (Na₂S) | Demethoxylative Cycloaddition | Base-promoted, one-pot transformation. organic-chemistry.orgorganic-chemistry.org |
| Three-Component Reaction | Enaminoester, Sulfur, Bromodifluoroacetamide | Cascade Reaction | Forms multiple bonds (C-S, C-N, N-S) in one pot. rsc.orgorganic-chemistry.org |
| From α,β-Unsaturated Imines | α,β-Unsaturated N-Ts imine, Trisulfur Radical Anion | Cascade Reaction | Involves radical addition, isomerization, and cyclization. sci-hub.sersc.org |
Ring Transformation and Rearrangement Reactions in Isothiazole Synthesis
The synthesis of isothiazoles can also be achieved by chemically transforming other pre-existing heterocyclic structures. This strategy is valuable as it can provide access to isothiazole derivatives that may be difficult to obtain through direct cyclization. One such method involves the conversion of 1,2,3-dithiazoles. For example, 1,2,3-dithiazol-5-ylideneacetonitriles can be transformed into 3-halo-isothiazole-5-carbonitriles using hydrogen halides like HCl or HBr. sci-hub.se
Another significant ring transformation is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate and offers a pathway to a wide variety of substituted isothiazoles. organic-chemistry.org Photochemical rearrangements have also been observed, where irradiation of certain isothiazoles can lead to the formation of thiazole (B1198619) isomers, indicating the dynamic nature of these heterocyclic systems under specific conditions. researchgate.net
Oxidative Cyclization Pathways for Isothiazole Formation
Oxidative cyclization is a critical method for forming the isothiazole ring, where the final step involves an oxidation reaction to establish the aromatic N-S bond. This approach often starts with a precursor that contains the necessary atoms in a reduced or non-cyclic form. thieme-connect.com
A classic example is the cyclization of 3-aminopropenethiones or α,β-unsaturated thiocarboxylic acid amides in the presence of an oxidant. thieme-connect.comchemicalbook.com For instance, the solvent-free oxidative cyclization of 3-aminopropenethiones can be carried out using chromium trioxide on a silica (B1680970) gel support. thieme-connect.com Similarly, a one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate involves an aerial oxidation cascade as the final step to aromatize the ring. thieme-connect.comorganic-chemistry.org The mechanism proposed for this reaction involves the nucleophilic addition of ammonia, cyclization, and finally, oxidation under air to furnish the desired isothiazole. sci-hub.se
Regioselective Functionalization of the Isothiazole Nucleus
Once the isothiazole core is formed, the targeted synthesis of 3-(benzyloxy)isothiazole-5-carbaldehyde requires the precise and controlled introduction of functional groups at specific positions (regioselectivity). This involves placing the benzyloxy group at the C3 position and activating the C5 position for the introduction of the carbaldehyde group.
Introduction of the Benzyloxy Moiety at the 3-Position
The introduction of an alkoxy group, such as benzyloxy, at the 3-position of the isothiazole ring is a key functionalization step. This can be accomplished through nucleophilic substitution reactions on a suitable 3-substituted isothiazole precursor. Typically, a 3-hydroxyisothiazole or a 3-haloisothiazole is used as the starting material. The reaction of 3-hydroxyisothiazole with a benzylating agent like benzyl (B1604629) bromide in the presence of a base would yield the 3-benzyloxyisothiazole. The alkoxy substituent at the C3 position can be leveraged for further functionalization of the isothiazole core. researchgate.net The synthesis of various chalcones containing a benzyloxy group has been achieved through reactions involving ortho- or para-substituted benzyloxy benzaldehyde, demonstrating a common method for incorporating this moiety. nih.gov
Directed Ortho Metalation (DoM) for C-H Activation in Isothiazoles
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The strategy relies on a "direct metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a new functional group with high precision. wikipedia.org
In the context of 3-(benzyloxy)isothiazole (B1280312), the benzyloxy group at the C3 position can potentially act as a directing group. However, research has demonstrated a highly regioselective lithiation at the 5-position of 3-(benzyloxy)isothiazole using lithium diisopropylamide (LDA). acs.org This C-H activation at the C5 position is crucial for introducing the carbaldehyde group. The resulting lithiated intermediate at C5 can be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to yield the desired this compound. This specific functionalization highlights a highly convergent synthetic route where the inherent reactivity of the ring, influenced by the 3-benzyloxy substituent, directs the metalation to the C5 position. acs.org
| Functionalization Step | Starting Material | Reagents | Key Outcome |
| C-H Activation at C5 | 3-(Benzyloxy)isothiazole | 1. Lithium Diisopropylamide (LDA) | Formation of 3-(benzyloxy)isothiazol-5-yllithium. acs.org |
| Introduction of Aldehyde | 3-(Benzyloxy)isothiazol-5-yllithium | 2. N,N-Dimethylformamide (DMF) | Synthesis of this compound. acs.org |
Regioselective Lithiation of 3-(Benzyloxy)isothiazole at the 5-Position
A highly effective and direct method for functionalizing the 3-(benzyloxy)isothiazole core is through regioselective lithiation. Research has demonstrated the successful deprotonation at the 5-position of the isothiazole ring, which is the most acidic site, creating a potent nucleophile for subsequent reactions. acs.orgnih.gov
The process involves treating 3-(benzyloxy)isothiazole with a strong, non-nucleophilic base. acs.org Lithium diisopropylamide (LDA) has been identified as a particularly effective reagent for this transformation. acs.orgnih.gov The reaction is typically conducted in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions or decomposition of the lithiated intermediate. acs.org The choice of base is critical; while n-butyllithium (n-BuLi) is often used for lithiating isothiazoles, it can lead to competing nucleophilic addition to the heteroaromatic ring in the case of 3-(benzyloxy)isothiazole. acs.org The use of LDA circumvents this issue, providing the 5-lithio derivative with high regioselectivity. acs.orgnih.gov The formation of this organolithium species is a pivotal step, enabling the introduction of various functional groups specifically at the C5 position. acs.org
Table 1: Optimized Conditions for Regioselective Lithiation
| Parameter | Condition | Rationale |
| Substrate | 3-(Benzyloxy)isothiazole | The starting heteroaromatic core. |
| Reagent | Lithium diisopropylamide (LDA) | Strong, sterically hindered base that favors deprotonation over nucleophilic addition. acs.orgnih.gov |
| Solvent | Diethyl ether or THF | Aprotic solvent that stabilizes the organolithium intermediate. acs.org |
| Temperature | -78 °C | Low temperature ensures kinetic control, maximizing regioselectivity and stability. acs.org |
| Stoichiometry | >1.0 equivalent of LDA | Ensures complete deprotonation of the substrate. |
Electrophilic Trapping with Formylating Agents for Carbaldehyde Formation
Once the 5-lithio-3-(benzyloxy)isothiazole anion is generated in situ, it can be reacted with a suitable electrophile to form the desired carbon-carbon bond. To synthesize the target carbaldehyde, an electrophilic formylating agent is introduced into the reaction mixture.
A widely used and effective formylating agent for this purpose is N,N-dimethylformamide (DMF). nih.govmdpi.com The reaction proceeds via the nucleophilic attack of the carbanion at the C5 position of the isothiazole ring onto the electrophilic carbonyl carbon of DMF. This addition forms a tetrahedral intermediate, which is then hydrolyzed during the aqueous workup step to yield the final product, this compound. This two-step, one-pot sequence of lithiation followed by electrophilic trapping provides a direct and efficient route to the target aldehyde, with studies on related systems showing yields for this type of transformation to be in the range of 54-68%. acs.orgnih.gov
Alternative and Complementary Approaches to the Carbaldehyde Functionality
Beyond the lithiation-formylation sequence, other synthetic strategies can be employed to introduce or unmask the aldehyde functionality at the C5 position of the isothiazole ring.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like DMF. chemistrysteps.comijpcbs.com This reagent, a chloroiminium ion, acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.org
For this reaction to be successful with 3-(benzyloxy)isothiazole, the isothiazole ring must be sufficiently electron-rich to undergo electrophilic substitution. The benzyloxy group at the 3-position is electron-donating, which may activate the ring towards this transformation. The reaction generally works well for heterocycles such as pyrroles and activated benzene (B151609) rings like anilines and phenols. chemistrysteps.comwikipedia.org If applicable, this method offers a direct formylation pathway without the need for strong organometallic bases.
An alternative strategy involves the synthesis of a precursor molecule, (3-(benzyloxy)isothiazol-5-yl)methanol, followed by its oxidation to the desired carbaldehyde. This precursor alcohol can be readily synthesized using the lithiation methodology described in section 2.2.3, but by quenching the 5-lithio intermediate with formaldehyde (B43269) instead of DMF.
Once the primary alcohol is obtained, it can be converted to the aldehyde using a variety of selective oxidation reagents. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Suitable reagents for this transformation include:
Dess-Martin periodinane (DMP): A highly selective reagent that works under mild, neutral conditions. acs.org
Pyridinium chlorochromate (PCC): A common reagent for oxidizing primary alcohols to aldehydes.
Swern oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (B128534).
This two-step approach (alcohol formation followed by oxidation) provides a robust and often high-yielding alternative to direct formylation. acs.org
Similar to the lithiation approach, a Grignard reagent can be used to generate a nucleophilic center at the C5 position. This method would typically start from 5-bromo-3-(benzyloxy)isothiazole. The bromo-substituted precursor can be treated with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 5-(bromomagnesium)-3-(benzyloxy)isothiazole. adichemistry.com
This organomagnesium compound can then be reacted with a formylating agent like DMF, in a manner analogous to the organolithium variant, to yield the target aldehyde after hydrolytic workup. nih.gov A key requirement for all Grignard reactions is the strict exclusion of moisture and other protic sources, as the Grignard reagent is a strong base and will be readily quenched. adichemistry.com
Optimization of Reaction Conditions and Process Intensification
The efficiency, yield, and purity of the synthesized this compound are highly dependent on the careful optimization of reaction parameters. For each of the methodologies described, several factors must be considered to intensify the process and ensure scalability.
Key parameters for optimization include:
Reagent Choice and Stoichiometry: For metallation routes, the choice of base (e.g., LDA vs. n-BuLi) is critical for regioselectivity. acs.org The molar ratio of the metallating agent to the substrate must be optimized to ensure complete reaction without promoting side reactions.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability and reactivity of organometallic intermediates. Aprotic ethereal solvents like THF or diethyl ether are standard, but their specific choice can impact yield. acs.org
Temperature Control: Low temperatures (-78 °C) are crucial for kinetically controlled lithiation to prevent decomposition and side-product formation. acs.org For other reactions, such as the Vilsmeier-Haack or oxidation steps, the optimal temperature must be determined empirically to balance reaction rate and selectivity.
Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) is essential to determine the point of maximum conversion and prevent the degradation of the product over extended periods.
Workup and Purification: The quenching and extraction procedures must be designed to effectively isolate the product and remove unreacted starting materials and byproducts. The choice of purification method (e.g., column chromatography, crystallization) will depend on the physical properties of the aldehyde and the impurity profile.
Systematic optimization of these variables is crucial for developing a robust, reliable, and scalable synthesis for this compound.
Solvent Effects and Temperature Control in Lithiation and Functionalization
The choice of solvent and precise temperature control are paramount in the lithiation of 3-(benzyloxy)isothiazole to prevent side reactions and ensure high yields of the desired C-5 functionalized product. The direct functionalization of 3-oxygenated isothiazoles is a delicate process, with the first successful regioselective lithiation at the 5-position being achieved using lithium diisopropylamide (LDA) in diethyl ether (DEE). acs.org
Solvent Influence: The polarity and coordinating ability of the solvent play a crucial role in stabilizing the lithiated intermediate and influencing its reactivity.
Diethyl Ether (DEE): The use of DEE as a solvent has been reported as effective for the LDA-mediated lithiation of 3-(benzyloxy)isothiazole, leading to the desired 5-substituted product in good yields. acs.org
Tetrahydrofuran (THF): While widely used in organolithium chemistry for its excellent solvating properties, THF can sometimes lead to different reaction outcomes. mdpi.com In the case of isothiazoles, the choice between THF and a less polar solvent like DEE can affect the rate and selectivity of the metalation. thieme-connect.com Shorter reaction times and higher yields in some isothiazole syntheses have been correlated with the use of THF. thieme-connect.com However, for the specific lithiation of 3-(benzyloxy)isothiazole, DEE has been the reported solvent of choice. acs.org
Temperature Control: Maintaining low temperatures is critical to prevent decomposition of the organolithium intermediate and to control the regioselectivity of the reaction. Lithiation reactions are typically conducted at temperatures ranging from -78 °C to 0 °C. nih.govacs.org For the lithiation of 3-(benzyloxy)isothiazole, the reaction is initiated at very low temperatures to form the C-5 lithiated species, which is then quenched with an electrophile. acs.org Failure to maintain adequate temperature control can lead to side reactions, such as ring cleavage, a known reactivity pathway for isothiazoles when subjected to nucleophilic attack by organolithiums. researchgate.net The reaction's sensitivity to temperature is a significant factor, as even slight variations can impact the final product yield. mdpi.com
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | Diethyl Ether (DEE) | Reported to be effective for regioselective C-5 lithiation with LDA, leading to good yields of functionalized products. | acs.org |
| Solvent | Tetrahydrofuran (THF) | A common coordinating solvent for lithiations; its effect on this specific substrate compared to DEE requires empirical validation. Can increase reaction rates in other isothiazole syntheses. | mdpi.comthieme-connect.com |
| Temperature | Low (e.g., -78 °C) | Crucial for the stability of the lithiated intermediate, preventing decomposition and undesired side reactions like ring cleavage. | nih.govresearchgate.net |
Ligand and Additive Effects in Metalation Chemistry
While the base synthesis has been achieved with LDA alone, the addition of ligands and additives is a common strategy in organolithium chemistry to enhance reactivity, control regioselectivity, and improve yields. These effects are particularly relevant in the metalation of heterocyclic compounds. researchgate.net
Ligands: Chelating ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently used in conjunction with organolithium bases like n-butyllithium (n-BuLi). TMEDA can break down organolithium aggregates and form monomeric complexes that are more reactive, potentially allowing for metalation at lower temperatures or on less acidic protons. The use of such ligands could be explored to optimize the synthesis of this compound.
Additives: Additives like hexamethylphosphoramide (B148902) (HMPA) are known to dramatically alter the reactivity of organolithium reagents by forming mixed aggregates. mdpi.com Such additives can be instrumental in changing the course of a reaction to favor a desired product. mdpi.com In the context of isothiazole chemistry, the sequential introduction of different bases or additives can have a profound impact; for instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by triethylamine significantly increased the yield of a specific isothiazole synthesis from 18% to 90%. thieme-connect.com The application of similar strategies could potentially refine the synthesis of the target aldehyde.
Considerations for Stereochemical Control in Synthesis
The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. The synthesis of this compound via the lithiation of 3-(benzyloxy)isothiazole and subsequent formylation does not introduce any stereocenters. Therefore, stereochemical control is not a factor in this specific synthetic step.
However, understanding the principles of stereochemical control is crucial when considering subsequent reactions involving the aldehyde or alternative syntheses of substituted isothiazoles. In related heterocyclic syntheses, such as the Hantzsch thiazole synthesis, the stereochemistry of centers adjacent to the forming ring can be influenced by reaction intermediates. acs.org For example, the rate of dehydration of a thiazoline (B8809763) intermediate, which can be affected by the electronic nature of substituents, can determine whether the final product retains or inverts its stereochemistry. acs.org This highlights that if a synthetic route to a chiral derivative of this compound were designed, the stability of intermediates and the kinetics of bond formation and cleavage would become critical factors for controlling the stereochemical outcome. acs.org
Analytical Techniques for Reaction Monitoring and Product Characterization (Focus on Methodologies)
A robust analytical workflow is essential for optimizing reaction conditions, ensuring product purity, and confirming the structural identity of this compound. This involves a combination of chromatographic and spectroscopic methods employed both during the reaction and for final product analysis.
Reaction Monitoring: Real-time or near real-time monitoring of the reaction progress is crucial for determining the optimal reaction time and maximizing yield.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the consumption of the starting material (3-(benzyloxy)isothiazole) and the formation of the product. researchgate.net By comparing the retention factor (Rf) of spots from the reaction mixture with those of the starting material and product standards, the progress of the reaction can be estimated.
High-Performance Liquid Chromatography (HPLC): For more precise and quantitative analysis, HPLC is employed. It allows for the separation and quantification of the starting material, product, and any potential byproducts in the reaction mixture, providing accurate data on reaction kinetics and conversion rates. nih.gov
In-situ NMR Spectroscopy: Modern analytical advancements allow for reaction monitoring directly within an NMR spectrometer. beilstein-journals.org This technique provides detailed structural information about reactants, intermediates, and products in real-time, offering deep mechanistic insights. researchgate.netasahilab.co.jp Low-field benchtop NMR spectrometers have made this technology more accessible for routine process monitoring in a synthesis lab. analytik.news
Product Characterization: Once the reaction is complete and the product is isolated and purified, a suite of analytical techniques is used to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules. unimi.it The chemical shifts, coupling constants, and integration of the proton signals, along with the number and position of carbon signals, provide a definitive fingerprint of the this compound structure.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Key characteristic absorptions would include those for the aldehyde C=O stretch, aromatic C=C and C-H bonds, and the C-O ether linkage.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of the compound, which is used to confirm its elemental composition. unimi.itnih.gov
Melting Point: The melting point is a fundamental physical property used as an indicator of purity. A sharp and well-defined melting point range suggests a high degree of purity for the isolated solid product. researchgate.net
| Technique | Application | Information Provided | Reference |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring / Purity Check | Qualitative assessment of reaction completion and sample purity. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring / Purity Analysis | Quantitative data on reactant consumption, product formation, and purity. | nih.gov |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation / Characterization | Definitive structural confirmation, information on chemical environment of atoms. | unimi.it |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirmation of the presence of key functional groups (e.g., aldehyde C=O). | researchgate.net |
| Mass Spectrometry (MS) | Molecular Weight / Formula Confirmation | Accurate mass measurement to confirm elemental composition. | nih.gov |
| Melting Point | Purity Assessment | Physical property indicating the purity of the final product. | researchgate.net |
Chemical Reactivity and Synthetic Transformations of 3 Benzyloxy Isothiazole 5 Carbaldehyde
Reactions of the Carbaldehyde Functional Group
The aldehyde group in 3-(benzyloxy)isothiazole-5-carbaldehyde is a versatile functional handle that participates in a variety of chemical transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions.
Nucleophilic Addition Reactions to the Carbonyl
The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by various nucleophiles. While specific studies on this exact compound are limited, the general reactivity pattern of heterocyclic aldehydes suggests that it would readily undergo nucleophilic addition reactions. For instance, organometallic reagents such as Grignard reagents or organolithium compounds are expected to add to the carbonyl group to form secondary alcohols.
In a broader context, the addition of arylzinc compounds to aldehydes, a reaction mediated by chromium trichloride, provides an efficient route to functionalized secondary alcohols. elsevierpure.com This methodology could potentially be applied to this compound for the synthesis of novel diaryl methanol (B129727) derivatives containing the isothiazole (B42339) scaffold.
Condensation Reactions for Imine and Hydrazone Formation
The reaction of the aldehyde with primary amines and related compounds provides a straightforward route to imines (Schiff bases) and hydrazones. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism.
The condensation of an aldehyde with a primary amine to form a Schiff base is a fundamental transformation in organic chemistry. Thiazole-based Schiff bases, for example, have been synthesized and shown to possess a range of biological activities. nih.govijper.org The synthesis of Schiff bases from this compound would involve its reaction with various primary amines. For instance, the reaction with 2-aminothiophenol, often catalyzed by L-proline under microwave irradiation, is a known method for the synthesis of 2-arylbenzothiazoles from various aldehydes. tku.edu.tw This suggests a potential pathway for creating more complex heterocyclic systems derived from this compound.
Table 1: Representative Schiff Base Synthesis from Heterocyclic Aldehydes
| Aldehyde Reactant | Amine Reactant | Product Type | Reference |
| Aromatic Aldehyde | 2-Aminothiophenol | 2-Arylbenzothiazole | tku.edu.tw |
| 4-Phenylthiazole-2-carbaldehyde | Primary Amines | Thiazole-based Schiff Base | ijper.org |
This table presents analogous reactions as specific data for this compound is not available.
The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. These compounds are valuable intermediates in organic synthesis and are also investigated for their biological properties. nih.govresearchgate.netdergipark.org.tr The general procedure involves heating the aldehyde with the corresponding hydrazine in a suitable solvent, often with a catalytic amount of acid. nih.gov A wide array of substituted hydrazines can be employed to generate a library of hydrazone derivatives. For example, reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with various benzaldehydes has been shown to produce a series of new hydrazones in good yields. nih.gov
Table 2: Examples of Hydrazone Formation from Heterocyclic Aldehydes
| Aldehyde Reactant | Hydrazine/Hydrazide Reactant | Product Type | Yield (%) | Reference |
| Substituted Benzaldehyde | 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Thiazole-based Hydrazone | 98 | nih.gov |
This table illustrates analogous reactions due to the absence of specific examples for this compound.
Oxidation to Carboxylic Acids and Esters
The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) or chromic acid to milder reagents such as silver oxide. The choice of oxidant is crucial to avoid undesired side reactions on the isothiazole ring or the benzyloxy group. The resulting 3-(benzyloxy)isothiazole-5-carboxylic acid would be a valuable building block for the synthesis of amides and esters. For instance, the oxidation of benzylic and allylic alcohols to aldehydes and further to carboxylic acids can be achieved using catalytic methods, which could be adapted for the oxidation of the aldehyde. rsc.org
Reduction to Alcohols and Alkanes
Reduction of the carbaldehyde group in this compound can yield the corresponding primary alcohol, 3-(benzyloxy)isothiazole-5-methanol, or be fully reduced to the methyl group, 3-(benzyloxy)-5-methylisothiazole.
For the reduction to the alcohol, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically effective. acs.org The choice between these reagents depends on the presence of other reducible functional groups in the molecule. Sodium borohydride is a milder reagent and is often preferred for its selectivity.
The complete reduction of the aldehyde to an alkane (a methyl group in this case) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid. The selection of the reduction method would need to consider the stability of the isothiazole ring and the benzyloxy protecting group under the respective reaction conditions.
Transformations Involving the Isothiazole Ring System
The chemical transformations of this compound are centered around the reactivity of the isothiazole ring itself, which is conditioned by its inherent aromatic character and the electronic demands of its substituents.
The isothiazole ring is considered an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur heteroatoms. This inherent electron deficiency generally renders the ring less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.orgtcu.edu The presence of a potent electron-withdrawing carbaldehyde group at the C5 position further deactivates the ring towards electrophilic attack. Conversely, the benzyloxy group at C3, through its +R (resonance) effect, donates electron density to the ring, partially counteracting the deactivating effects. However, the combined influence of the heteroatoms and the aldehyde group makes electrophilic substitution at the sole available C4 position energetically unfavorable under standard conditions.
On the other hand, the electron-poor nature of the isothiazole nucleus, exacerbated by the C5-carbaldehyde, makes it a candidate for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. nih.govmdpi.com Research on related 4,5-dichloroisothiazoles has shown that nucleophilic substitution preferentially occurs at the C5 position. thieme-connect.com For this compound, direct nucleophilic attack on the C-H bond at C4 is unlikely. However, the electronic setup facilitates the deprotonation of the C5-H in the parent compound, 3-(Benzyloxy)isothiazole (B1280312). Studies have demonstrated the regioselective lithiation at the 5-position using lithium diisopropylamide (LDA), highlighting the acidity of this proton and providing a pathway for introducing various electrophiles at this site. acs.org
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. For isothiazole derivatives, these reactions typically require a precursor bearing a halogen or triflate at the desired position. The synthesis of 5-aryl or 5-heteroaryl substituted 3-benzyloxyisothiazoles has been successfully achieved using palladium-catalyzed Suzuki and Negishi cross-coupling reactions. nih.gov These transformations start from 3-benzyloxy-5-iodoisothiazole, a close analogue of the title compound where the carbaldehyde is replaced by iodine. nih.gov
Attempts to generate a synthetically useful nucleophilic species directly from 3-(benzyloxy)isothiazole for cross-coupling were reported to be unsuccessful. nih.gov However, by using the corresponding 5-iodo derivative, a wide range of substituents can be introduced at the C5 position in good to excellent yields. nih.gov These reactions underscore the viability of building molecular complexity at the C5 position, which can be subsequently converted to the carbaldehyde functionality if needed.
| Entry | Aryl/Heteroaryl Boronic Acid or Organozinc Reagent | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, EtOH, H₂O | 3-Benzyloxy-5-phenylisothiazole | 85 |
| 2 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, EtOH, H₂O | 3-Benzyloxy-5-(2-thienyl)isothiazole | 75 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, EtOH, H₂O | 3-Benzyloxy-5-(3-thienyl)isothiazole | 81 |
| 4 | 2-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, EtOH, H₂O | 3-Benzyloxy-5-(2-furyl)isothiazole | 65 |
| 5 | Phenylzinc chloride (Negishi) | Pd(PPh₃)₄ | N/A / THF | 3-Benzyloxy-5-phenylisothiazole | 95 |
| 6 | 2-Thienylzinc bromide (Negishi) | Pd(PPh₃)₄ | N/A / THF | 3-Benzyloxy-5-(2-thienyl)isothiazole | 63 |
This table presents data from Suzuki and Negishi cross-coupling reactions performed on 3-benzyloxy-5-iodoisothiazole, demonstrating the synthetic utility for creating C-C bonds at the C5 position. Data sourced from Kaae et al., J. Org. Chem., 2004. nih.gov
The N-S bond in the isothiazole ring is relatively weak and can be susceptible to cleavage under certain conditions, leading to ring-opening reactions. This reactivity is a known pathway for the degradation and transformation of isothiazole derivatives, particularly isothiazolones. researchgate.net The mechanism often involves a nucleophilic attack on the sulfur atom, initiating the scission of the N-S bond. For this compound, strong nucleophiles or reducing agents could potentially induce such a ring-opening, yielding a functionalized alkene intermediate.
While specific studies on the ring-opening of this compound are not extensively documented, the general reactivity of the isothiazole nucleus suggests that pathways initiated by nucleophilic attack at the sulfur atom or at a ring carbon could lead to cleavage of the heterocyclic system. These opened-chain intermediates can sometimes be trapped or may undergo subsequent cyclization to form new heterocyclic systems, providing a route to structural diversification. dntb.gov.ua
Synergistic Effects of the Benzyloxy Substituent on Reactivity
The benzyloxy substituent exerts a dual electronic effect. Through resonance (+R effect), the oxygen atom's lone pairs can donate electron density into the isothiazole ring, which tends to activate the ring towards electrophilic attack and stabilize adjacent carbocations. However, due to the high electronegativity of oxygen, it also exerts a significant electron-withdrawing inductive effect (-I effect). In heteroaromatic systems like isothiazole, the interplay of these effects determines the net impact on reactivity. The +R effect is generally considered to be dominant in influencing aromatic substitution reactions. This electron donation partially mitigates the strong deactivating influence of the C5-carbaldehyde group and the inherent electron deficiency of the isothiazole ring.
Sterically, the benzyloxy group is bulky. This steric hindrance can impede the approach of reagents to the adjacent C4 position, influencing the regioselectivity of reactions and potentially favoring reactions at the more accessible C5 position.
The substitution pattern of this compound leaves only the C4 position available for substitution on the ring itself. The directing influence of the benzyloxy group is critical in reactions that could potentially occur at this site. More significantly, the benzyloxy group plays a key role in directing reactions at other positions. For instance, in the parent 3-(benzyloxy)isothiazole, the benzyloxy group, being an ortho, para-director in classical aromatic systems, contributes to the acidification of the C5-proton. This electronic influence facilitates the regioselective deprotonation at C5, enabling functionalization at this specific site. acs.org
Novel Derivatization Strategies for this compound Remain an Area of Unexplored Chemical Synthesis
Despite the significance of isothiazole derivatives in medicinal chemistry and materials science, a comprehensive review of the scientific literature reveals a notable gap in the documented derivatization strategies specifically for the compound This compound . While the isothiazole scaffold is a key component in a variety of biologically active molecules and functional materials, dedicated research focusing on the chemical transformations of this particular aldehyde appears to be limited.
The aldehyde functional group is renowned for its versatility in organic synthesis, serving as a gateway to a vast array of chemical modifications. Standard synthetic transformations such as condensations, oxidations, reductions, and cycloadditions are routinely employed to elaborate aldehyde-containing molecules into more complex structures. However, the application of these well-established methodologies to This compound has not been extensively reported in peer-reviewed journals or patent literature.
General synthetic strategies for the derivatization of heterocyclic aldehydes are well-documented and could theoretically be applied to This compound . These potential, yet currently undocumented, derivatization pathways include:
Condensation Reactions: The aldehyde could potentially undergo Knoevenagel or Claisen-Schmidt condensations with active methylene (B1212753) compounds or ketones, respectively, to yield α,β-unsaturated derivatives. These products could serve as valuable intermediates for further synthetic manipulations.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent could provide access to a variety of substituted aminomethylisothiazoles, a class of compounds with potential pharmacological applications.
Oxidation and Reduction: Oxidation of the aldehyde to the corresponding carboxylic acid would provide a handle for the synthesis of amides and esters. Conversely, reduction would yield the corresponding alcohol, (3-(Benzyloxy)isothiazol-5-yl)methanol, which could be further functionalized.
Wittig and Related Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, would enable the conversion of the aldehyde into various substituted alkenes, thereby extending the carbon framework.
Hydrazone and Oxime Formation: Reaction with hydrazine or hydroxylamine (B1172632) derivatives would lead to the formation of hydrazones and oximes, which are not only stable derivatives but can also participate in further cyclization reactions to generate novel heterocyclic systems.
While these transformations are chemically plausible, the absence of specific examples in the literature for This compound means that reaction conditions, yields, and the properties of the resulting derivatives remain speculative. The development of novel derivatization strategies for this compound represents an open area for research, with the potential to unlock new chemical entities with interesting biological or material properties. Further investigation is required to explore and document the reactivity of this versatile isothiazole derivative.
Applications As a Versatile Building Block in Complex Organic Synthesis
Construction of Advanced Heterocyclic Scaffolds
The unique arrangement of functional groups on the isothiazole (B42339) ring makes 3-(Benzyloxy)isothiazole-5-carbaldehyde a powerful tool for synthesizing elaborate heterocyclic structures. Its inherent reactivity can be harnessed to build fused, bridged, and multicyclic systems that are of significant interest in various fields of chemical research.
The aldehyde functionality of this compound is a key anchor point for initiating intramolecular cyclization reactions to form fused ring systems. nih.govresearchgate.net For instance, the aldehyde can be readily converted into an imine or an alkene, which can then act as a dienophile or a dipolarophile in intramolecular cycloaddition reactions. By tethering a suitable diene or dipole to another position on the isothiazole scaffold, chemists can orchestrate complex cyclizations that lead to the formation of novel, fused isothiazole architectures. researchgate.net This strategy provides access to polycyclic compounds where the isothiazole ring is annulated with other carbocyclic or heterocyclic rings, such as pyridines or pyrimidines. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions, allowing for the synthesis of intricate three-dimensional structures.
Furthermore, the isothiazole ring itself can participate in pericyclic reactions to create bridged systems. The inherent electronic properties of the sulfur-nitrogen bond and the adjacent double bonds allow the ring to act as a component in cycloadditions, leading to the formation of complex bridged frameworks that are otherwise difficult to access.
Beyond fused rings, this compound is an excellent precursor for incorporation into larger multicyclic and macrocyclic systems. thieme-connect.com The aldehyde group serves as a convenient handle for annulation reactions, where new rings are constructed onto the existing isothiazole core. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. nih.govnih.gov The resulting product can then undergo a subsequent intramolecular cyclization, effectively building a new ring onto the isothiazole scaffold. nih.gov
This building block is also valuable in the synthesis of macrocycles containing an isothiazole moiety. nih.govrsc.org Methodologies such as ring-closing metathesis (RCM) can be employed by first converting the aldehyde into a terminal alkene. When this functionalized isothiazole is linked by a long chain to another alkene, RCM can efficiently close the ring to form a macrocycle. The benzyloxy group can be strategically removed later in the synthesis to reveal a hydroxyl group, which can be used for further functionalization or to influence the macrocycle's conformation through hydrogen bonding.
Precursor to Functional Molecules
The reactivity of this compound makes it a foundational starting material for a diverse range of functional molecules. Its aldehyde group can be readily transformed into numerous other functionalities, and the isothiazole core can be integrated into structures designed for specific applications in chemical biology and medicinal chemistry.
The aldehyde at the 5-position is the primary site of reactivity, allowing for the synthesis of a vast library of isothiazole derivatives through well-established chemical transformations. medwinpublishers.com Standard aldehyde chemistry can be applied to generate a variety of functional groups, significantly expanding the chemical diversity accessible from this single precursor. For example, multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step, often utilize aldehydes as key inputs. nih.gov
Below is an interactive data table summarizing several key synthetic transformations of the aldehyde group in this compound.
| Reaction Type | Typical Reagents | Resulting Product Class |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄), PCC | Isothiazole-5-carboxylic acids |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Isothiazole-5-methanols |
| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | 5-Vinylisothiazoles |
| Reductive Amination | Primary/Secondary Amines, NaBH₃CN or H₂/Pd-C | 5-(Aminomethyl)isothiazoles |
| Knoevenagel Condensation | Malononitrile, Cyanoacetic esters | 2-(Isothiazol-5-yl)methylene derivatives |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino-N-alkyl-isothiazole-5-propanamides |
The isothiazole scaffold is a valuable component in the design of chemical biology probes. acs.org this compound is an ideal starting point for synthesizing these tools due to the aldehyde's ability to be chemoselectively modified. A primary methodological approach involves using the aldehyde as a conjugation handle to attach reporter groups like fluorophores or affinity tags such as biotin. rsc.org
One powerful strategy is to convert the aldehyde into a functional group suitable for bioorthogonal "click" chemistry. For instance, the aldehyde can undergo a Corey-Fuchs or Seyferth-Gilbert homologation to install a terminal alkyne. This alkyne-modified isothiazole can then be reliably conjugated to azide-containing reporter molecules or biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This late-stage functionalization is highly efficient and compatible with a wide range of functional groups, making it ideal for preparing complex probes. nih.gov
Alternatively, reductive amination provides a direct and robust method for linking amine-containing dyes or linkers to the isothiazole core. The benzyloxy group can also be deprotected to a hydroxyl group, providing a secondary site for modification or serving to modulate the final probe's physicochemical properties, such as solubility.
In medicinal chemistry, the isothiazole ring is recognized as a valuable bioisostere for other aromatic heterocycles like thiazole (B1198619) or thiophene. Bioisosteric replacement is a key strategy in drug design to modulate a molecule's potency, selectivity, or pharmacokinetic properties. This compound serves as a direct precursor for synthesizing isothiazole-containing analogs of known biologically active compounds. nih.gov
For example, if a lead compound contains a formylthiazole moiety, a medicinal chemist can synthesize the corresponding isothiazole analog by starting with this compound and following a similar synthetic route. nih.gov This allows for a systematic exploration of the structure-activity relationship (SAR) and an assessment of how replacing the core heterocycle impacts the molecule's interaction with its biological target. The benzyloxy group adds another layer of versatility, as it can be kept to enhance lipophilicity or removed to introduce a polar hydroxyl group, aiding in the fine-tuning of the analog's properties for optimal performance.
Contributions to Agrochemical and Material Science Design Principles
Isothiazole-Based Motifs in Agrochemistry Research
The isothiazole ring is a key structural component in a number of commercial agrochemicals, valued for its ability to impart potent biological activity. researchgate.netnih.gov Its incorporation into molecules is a deliberate design choice aimed at creating novel pesticides with strong efficacy and, in some cases, unique modes of action. nih.gov The inherent biological activity of the isothiazole scaffold allows for the development of a wide range of crop protection agents, including fungicides and plant defense inducers. researchgate.netnih.gov
A prime example of an isothiazole-based agrochemical is Isotianil, a fungicide that functions as a plant defense inducer. sumitomo-chem.co.jp Unlike traditional fungicides that act directly on the pathogen, Isotianil activates the plant's own defense mechanisms, a process known as systemic acquired resistance (SAR). sumitomo-chem.co.jpbayer.com.au This activation is achieved by mimicking the plant's natural salicylic (B10762653) acid (SA) signaling pathway, leading to the upregulation of pathogenesis-related (PR) genes and the accumulation of defense-related enzymes like chitinase (B1577495) and phenylalanine ammonia-lyase. sumitomo-chem.co.jpmedchemexpress.com This indirect mode of action is a crucial design principle in modern agrochemistry, as it can help manage the development of fungicide resistance in pathogens. nih.gov The isothiazole core is central to Isotianil's ability to trigger these protective responses in crops such as rice and bananas. bayer.com.aumedchemexpress.com
The design of novel agrochemicals often involves combining bioactive substructures. rsc.orgmdpi.com Researchers have successfully created potent fungicidal candidates by integrating the 3,4-dichloroisothiazole moiety, a key part of Isotianil, with other fungicidal pharmacophores, such as those found in strobilurins. mdpi.comnih.gov This strategy aims to develop compounds with dual modes of action: direct fungicidal activity and the induction of host plant defense, which can lead to more robust and sustainable crop protection solutions. nih.gov
| Compound Name | Agrochemical Type | Primary Function/Mode of Action |
|---|---|---|
| Isotianil | Fungicide / Plant Activator | Induces Systemic Acquired Resistance (SAR) by activating the salicylic acid pathway. sumitomo-chem.co.jpbayer.com.au |
| Probenazole | Fungicide / Plant Activator | Induces disease resistance in plants, particularly against rice blast. nih.gov |
| Isothiazole-Thiazole Derivatives | Fungicide (Experimental) | Exhibit dual activity: direct fungicidal action and induction of SAR. nih.govrsc.org |
| Isothiazole-Based Strobilurins | Fungicide (Experimental) | Target the mitochondrial cytochrome bc1 complex in fungi while also inducing plant defense. nih.gov |
Exploration of Isothiazole Scaffolds in Polymer and Electronic Materials Research (Theoretical/Structural Focus)
The unique electronic and structural properties of the isothiazole ring and its isomer, thiazole, make them attractive building blocks for the design of advanced organic materials, particularly for applications in "plastic electronics". rsc.orgsemanticscholar.org The focus in this area is largely theoretical and structural, exploring how the inclusion of these heterocycles can influence the properties of conjugated polymers and organic semiconductors. nih.govrsc.org
From a structural standpoint, isothiazole and its fused derivatives like thiazolo[5,4-d]thiazole (B1587360) offer a rigid, planar backbone. rsc.orgresearchgate.net This planarity is a critical design principle for organic electronic materials because it facilitates efficient intermolecular π–π stacking, which is essential for charge transport. rsc.orgacs.org The rigid structure minimizes bond rotation, ensuring a high degree of order in the solid state, a property necessary for high-performance organic thin-film transistors (OTFTs). rsc.org
Electronically, the isothiazole ring is considered an electron-deficient system. rsc.orgrsc.org This property is highly valuable for creating donor-acceptor (D-A) type polymers. In these materials, electron-rich (donor) units are alternated with electron-poor (acceptor) units along the polymer chain. rsc.org This architecture allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govrsc.org By strategically incorporating electron-withdrawing isothiazole units, researchers can lower both HOMO and LUMO energy levels, which in turn narrows the material's band gap. rsc.org A smaller band gap is often desirable for applications in organic photovoltaics (solar cells), as it allows the material to absorb a broader range of the solar spectrum. acs.org Theoretical studies using density functional theory (DFT) have been employed to model these properties and guide the design of new polymers with tailored optoelectronic characteristics. rsc.orgacs.org
| Property | Description | Advantage in Material Design |
|---|---|---|
| Structural Rigidity & Planarity | The fused ring system has a low degree of bond rotation, leading to a flat molecular structure. rsc.org | Promotes effective π–π stacking and intermolecular overlap, which is crucial for efficient charge transport in organic semiconductors. rsc.orgacs.org |
| Electron-Deficient Nature | The nitrogen and sulfur heteroatoms make the ring system electron-withdrawing. rsc.orgrsc.org | Acts as an excellent acceptor unit in donor-acceptor polymers, allowing for the tuning of electronic energy levels (HOMO/LUMO) and band gaps. nih.govrsc.org |
| High Oxidative Stability | The aromatic heterocyclic system is chemically stable and resistant to oxidation. rsc.orgresearchgate.net | Contributes to the environmental stability and operational lifetime of organic electronic devices. |
| Tunable Electronic Properties | Chemical modification of the scaffold allows for precise control over the HOMO/LUMO energy gap. nih.gov | Enables the rational design of materials for specific applications, such as p-type or n-type semiconductors for transistors and solar cells. rsc.orgrsc.org |
Role in Parallel Synthesis and Combinatorial Chemistry Libraries
This compound is a valuable building block for parallel synthesis and the construction of combinatorial chemistry libraries. This utility stems directly from the reactivity of its carbaldehyde (aldehyde) functional group, which serves as a versatile anchor point for diversification. nih.govnih.gov Combinatorial chemistry is a powerful strategy used in drug discovery and agrochemical research to rapidly generate large numbers of structurally diverse compounds for high-throughput screening. christopherking.nameacs.org
The core principle involves reacting a set of building blocks in many possible combinations. christopherking.name In this context, the 3-(Benzyloxy)isothiazole (B1280312) moiety acts as the constant scaffold, providing a specific heterocyclic core to every compound in the library. The aldehyde group is the point of variation, where a wide array of different chemical transformations can be performed. Aldehydes are privileged functional groups in combinatorial synthesis due to their ability to participate in a variety of reliable and high-yielding reactions. nih.govnih.gov
For instance, the aldehyde can undergo reductive amination with a diverse collection of primary and secondary amines to produce a library of substituted amines. nih.govnih.govacs.org It can also react with hydrazines to form hydrazones, with hydroxylamines to form oximes, or participate in multicomponent reactions (MCRs) where three or more reactants combine in a single step to form a complex product. christopherking.namenih.govrsc.org These reactions are often amenable to solid-phase synthesis, where the initial building block is attached to a resin, allowing for easy purification after each reaction step. nih.govacs.org By using a different amine, hydrazine (B178648), or other reactant in each well of a microtiter plate, a large library of unique isothiazole derivatives can be synthesized in parallel. acs.org This approach, sometimes termed an "aldehyde explosion," allows chemists to efficiently explore the chemical space around the isothiazole core to identify molecules with desired biological activities. nih.gov
| Reaction Type | Reactants | Resulting Functional Group/Scaffold | Significance |
|---|---|---|---|
| Reductive Amination | Aldehyde + Primary/Secondary Amine (R¹R²NH) + Reducing Agent | Substituted Amine | A robust and widely used method to introduce diverse amine-containing side chains. acs.orgacs.org |
| Hydrazone Formation | Aldehyde + Hydrazine (R-NHNH₂) | Hydrazone | Creates stable, conjugated systems often used in the synthesis of N-heterocycles. christopherking.name |
| Wittig/Horner-Wadsworth-Emmons Olefination | Aldehyde + Phosphonium Ylide or Phosphonate Ester | Alkene | Forms C=C bonds, allowing for the extension of carbon chains and the introduction of different substituents. nih.govacs.org |
| Multicomponent Reactions (e.g., Ugi, Mannich) | Aldehyde + Amine + Isonitrile + Carboxylic Acid (Ugi) | Complex, highly functionalized scaffolds (e.g., α-acylamino amides) | Rapidly builds molecular complexity and diversity in a single synthetic step. acs.orgnih.gov |
Theoretical and Computational Investigations of 3 Benzyloxy Isothiazole 5 Carbaldehyde
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations provide profound insights into the intrinsic properties of molecules, elucidating their structure, stability, and electronic character. For 3-(Benzyloxy)isothiazole-5-carbaldehyde, methods such as Density Functional Theory (DFT) are invaluable for exploring its molecular and electronic landscape. These computational approaches allow for a detailed examination of conformational preferences, the aromatic nature of the heterocyclic core, and the distribution of frontier molecular orbitals, which collectively govern the molecule's reactivity.
A detailed exploration of the conformational energy landscape can be achieved by performing a systematic scan of the potential energy surface (PES). slideshare.netcalcus.cloudacs.org This process involves the systematic variation of the key dihedral angles (τ1, τ2, and τ3) and calculating the single-point energy at each step. The resulting PES map reveals the positions of energy minima, corresponding to stable conformers, and the energy barriers that separate them. nih.govnih.govfrontiersin.orgaps.org Full geometry optimization and frequency calculations are then performed on the identified minima to confirm their stability and to determine their relative energies and thermodynamic populations at a given temperature. Computational methods like DFT, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are well-suited for such analyses.
Below is a hypothetical data table illustrating the relative energies of four stable conformers identified through such a computational scan. The global minimum (Conformer 1) is set as the reference point (0.00 kcal/mol).
| Conformer | Dihedral Angle τ1 (C4-C5-C-O) | Dihedral Angle τ2 (C4-C3-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|---|
| 1 | 180.0° (anti-periplanar) | 0.0° (syn-periplanar) | 0.00 | 75.2 |
| 2 | 0.0° (syn-periplanar) | 0.0° (syn-periplanar) | 1.15 | 11.0 |
| 3 | 180.0° (anti-periplanar) | 180.0° (anti-periplanar) | 0.85 | 13.8 |
| 4 | 0.0° (syn-periplanar) | 180.0° (anti-periplanar) | 2.50 | <0.1 |
The isothiazole (B42339) ring is a five-membered heteroaromatic system, and its degree of aromaticity influences its stability, reactivity, and electronic properties. Computational chemistry offers several tools to quantify this characteristic. rsc.org Two of the most common methods are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
The NICS index is a magnetic criterion for aromaticity, calculated by placing a "ghost" atom (Bq) at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). github.ioresearchgate.net A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character. nih.gov To minimize contributions from sigma bonds, the zz-component of the shielding tensor (NICS(1)zz), perpendicular to the ring plane, is often considered the most reliable indicator. acs.org
The HOMA index, a geometric descriptor, evaluates aromaticity based on the degree of bond length equalization within the ring, comparing them to optimal values for aromatic systems. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic Kekulé structure.
Hypothetical aromaticity indices for the isothiazole ring in this compound are presented below, with benzene (B151609) included for comparison.
| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) | HOMA |
|---|---|---|---|---|
| Isothiazole Ring | -8.5 | -10.2 | -25.5 | 0.81 |
| Benzene (Reference) | -9.7 | -11.5 | -30.1 | 1.00 |
Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting the reactivity of molecules. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.govrsc.orgresearchgate.net A small energy gap generally implies high polarizability and greater reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Visualizing the spatial distribution of these orbitals reveals the most probable sites for electrophilic (where the HOMO density is highest) and nucleophilic (where the LUMO density is highest) attack. acs.org
A theoretical study would calculate these FMO properties to predict the reactive behavior of this compound. The results can be summarized in a table of quantum chemical descriptors.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.70 | Indicator of chemical reactivity and kinetic stability |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.55 | Global electrophilic nature of the molecule |
Computational Mechanistic Studies of Synthetic Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing a level of detail often inaccessible through experimental means alone. coe.edumdpi.com For a target molecule like this compound, theoretical studies can map out the entire reaction coordinate for a proposed synthetic step, identify key intermediates, and characterize the all-important transition states that control the reaction rate. A plausible synthetic route could involve the oxidative cyclization of a precursor like (Z)-3-(benzyloxy)-3-((2-oxopropyl)thio)acrylaldehyde.
A transition state (TS) represents the energy maximum along the minimum energy path between reactants and products. Locating and characterizing this fleeting structure is paramount to understanding a reaction's mechanism and kinetics. github.iomit.edu Computationally, a TS is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency. fiveable.me This imaginary frequency corresponds to the atomic motion along the reaction coordinate—the specific bond-breaking and bond-forming events that define the reaction.
Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are employed to locate the TS geometry. chemrxiv.org Subsequent frequency calculations are essential to confirm the nature of the stationary point. A successful TS calculation provides not only the structure at the peak of the energy barrier but also the activation energy required to surmount it.
For the proposed intramolecular cyclization step in the synthesis of this compound, a hypothetical transition state could be characterized as follows:
| Parameter | Value | Description |
|---|---|---|
| Imaginary Frequency | -350.2 cm-1 | Confirms the structure as a true transition state |
| Forming N-S Bond Length | 2.15 Å | The distance between the nitrogen and sulfur atoms in the TS |
| Breaking C-H Bond Length | 1.45 Å | The distance of a hydrogen being abstracted in the oxidation |
Once a transition state has been successfully located and characterized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.commolcas.org The IRC method maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product energy minima. protheragen.ai This analysis is crucial as it verifies that the identified TS indeed connects the intended reactants and products, thus validating the proposed reaction mechanism.
A summary of the energetic data for a key synthetic step is presented in the hypothetical table below.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (Precursor) | 0.00 |
| Transition State (TS) | +22.5 |
| Product (Isothiazole) | -15.0 |
Prediction of Chemo- and Regioselectivity in Functionalization
Computational chemistry provides a powerful lens for predicting the outcomes of chemical reactions involving this compound. By employing theoretical models, chemists can forecast both the chemoselectivity (which functional group will react) and regioselectivity (where on a molecule the reaction will occur) of various transformations. This predictive capability is crucial for designing efficient synthetic routes and avoiding the formation of unwanted byproducts.
One of the key factors governing the reactivity of this molecule is its electronic landscape. The aldehyde group at the 5-position and the benzyloxy group at the 3-position exert significant electronic influence on the isothiazole ring. The aldehyde is a strong electron-withdrawing group, which tends to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the benzyloxy group is electron-donating, which increases the ring's electron density.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the electron distribution and molecular orbital energies (such as the HOMO and LUMO) of the molecule. mdpi.com These calculations help in identifying the most nucleophilic and electrophilic sites. For instance, the carbon atom of the aldehyde group is highly electrophilic and thus a prime target for nucleophilic addition reactions.
The regioselectivity of reactions on the isothiazole ring itself can also be predicted. The interplay of the directing effects of the substituents determines the most probable site for electrophilic or nucleophilic substitution. Computational models can assess the stability of reaction intermediates for different substitution patterns, thereby predicting the favored regioisomer. beilstein-journals.org For instance, in radical C-H functionalization of heterocycles, machine learning models have been successfully employed to predict regioselectivity with high accuracy. nih.gov
Structure-Reactivity Relationship Studies
The reactivity of the isothiazole core in this compound is intricately linked to the nature of its substituents. A systematic investigation into how different functional groups alter the molecule's reactivity is essential for its application in medicinal chemistry and materials science.
By systematically replacing the benzyloxy or carbaldehyde groups with other substituents of varying electronic character (e.g., nitro, methoxy, or amino groups), a comprehensive structure-reactivity relationship can be established. This allows for the fine-tuning of the molecule's reactivity for specific applications. For example, introducing a stronger electron-donating group at the C3 position would likely enhance the ring's susceptibility to electrophilic substitution.
| Substituent at C3 | Substituent at C5 | Predicted Effect on Electrophilic Substitution | Predicted Effect on Nucleophilic Substitution |
| Benzyloxy (electron-donating) | Carbaldehyde (electron-withdrawing) | Moderately deactivated | Activated |
| Methoxy (stronger electron-donating) | Carbaldehyde (electron-withdrawing) | Less deactivated | Activated |
| Nitro (strong electron-withdrawing) | Carbaldehyde (electron-withdrawing) | Strongly deactivated | More activated |
| Amino (strongest electron-donating) | Carbaldehyde (electron-withdrawing) | Activated | Activated |
In silico techniques are indispensable for the rational design of novel derivatives of this compound with tailored properties. rjpbr.com These computational approaches allow for the virtual screening of large libraries of compounds, saving significant time and resources compared to traditional synthetic methods.
One powerful in silico tool is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models correlate the structural features of a series of molecules with their biological activity. By developing a robust QSAR model for a particular biological target, researchers can predict the activity of new, unsynthesized derivatives. This allows for the prioritization of candidates with the highest predicted potency for synthesis and experimental testing.
Molecular docking is another crucial in silico method that predicts how a molecule will bind to a biological target, such as a protein or enzyme. wjarr.com This information is vital for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. For example, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the receptor. researchgate.net This knowledge can then be used to guide the design of new derivatives that optimize these interactions.
Molecular Interaction Modeling (Focus on Methodological Aspects)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov For isothiazole-containing molecules like this compound, several docking methodologies can be applied to study their interactions with biological targets.
The general workflow of a docking study involves:
Preparation of the receptor and ligand: This includes obtaining the 3D structures of the protein (often from the Protein Data Bank) and the ligand. The structures are then optimized, which may involve adding hydrogen atoms and assigning partial charges.
Definition of the binding site: The region on the receptor where the ligand is expected to bind is identified.
Docking simulation: A docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site.
Scoring and analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions.
Various software packages, such as AutoDock, Glide, and GOLD, are available for performing molecular docking simulations. biointerfaceresearch.com The choice of the docking program and scoring function can significantly impact the results, and it is often advisable to use multiple methods to ensure the reliability of the predictions. For thiazole-based scaffolds, it is particularly important to use force fields that accurately represent the geometry and electronic properties of the sulfur-containing ring. semanticscholar.orgnih.gov
Hydrogen bonds: The aldehyde oxygen and the isothiazole nitrogen can act as hydrogen bond acceptors.
π-π stacking: The aromatic isothiazole and benzene rings can engage in stacking interactions with aromatic residues in the binding pocket of a protein.
Hydrophobic interactions: The nonpolar parts of the molecule can interact favorably with hydrophobic regions of the receptor.
Halogen bonds: If halogenated derivatives are considered, the halogen atoms can act as electrophilic centers and interact with nucleophilic sites on the receptor.
Advanced computational methods can be used to analyze and visualize these non-covalent interactions. nih.gov For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize bond critical points, which are indicative of interactions. Non-Covalent Interaction (NCI) plots are another useful tool for visualizing regions of weak interactions.
Understanding these non-covalent interactions is not only crucial for drug design but also for predicting the supramolecular assembly of these molecules in the solid state. researchgate.netmdpi.com The way molecules pack in a crystal is governed by the same types of non-covalent forces that drive ligand-receptor binding. researchgate.net By analyzing these interactions, it is possible to predict and control the crystal packing, which can have important implications for the physical properties of the material, such as solubility and bioavailability.
Future Directions and Emerging Research Opportunities
Development of Green Chemistry Approaches for Synthesis
The imperative to develop more environmentally benign chemical processes has spurred significant interest in the application of green chemistry principles to the synthesis of heterocyclic compounds, including isothiazoles. Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives for the preparation of 3-(benzyloxy)isothiazole-5-carbaldehyde and its precursors.
Key areas of development in the green synthesis of isothiazoles include the use of safer and more environmentally friendly solvents, the development of catalytic systems that minimize waste, and the exploration of energy-efficient reaction conditions. For instance, multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants, are a cornerstone of green chemistry. youtube.com The application of such strategies to the synthesis of functionalized isothiazoles, potentially using water or other green solvents, is a promising avenue. bepls.com Furthermore, the use of solid-supported catalysts and microwave-assisted synthesis can lead to shorter reaction times, higher yields, and a reduction in energy consumption and waste generation. bepls.com
A notable trend is the move towards metal- and catalyst-free conditions where possible. One such approach involves the [4 + 1] annulation of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297), which proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the isothiazole (B42339) ring. nih.gov Research into adapting such methodologies for the synthesis of 3-alkoxyisothiazoles will be a significant step forward.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Multicomponent Reactions | One-pot synthesis of the isothiazole core from simple, readily available starting materials. | Increased atom economy, reduced waste, simplified purification. |
| Use of Green Solvents | Employing water, ionic liquids, or deep eutectic solvents as reaction media. | Reduced use of volatile organic compounds (VOCs), improved safety profile. |
| Catalyst Innovation | Development of reusable solid-supported catalysts or biocatalysts. | Minimized catalyst waste, potential for continuous flow processes. |
| Energy Efficiency | Application of microwave or ultrasonic irradiation to accelerate reactions. | Reduced reaction times, lower energy consumption. |
Exploration of Unprecedented Functionalization Reactions
While the functionalization of the isothiazole ring has been explored, there remains significant scope for the discovery and development of novel and unprecedented reactions, particularly for the this compound scaffold. The aldehyde group at the 5-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Future research is expected to delve into late-stage functionalization techniques, which allow for the modification of complex molecules at a late stage in the synthetic sequence. This approach is highly valuable in drug discovery as it enables the rapid generation of a library of analogs from a common intermediate. Techniques such as C-H activation and functionalization of the isothiazole ring or the benzyl (B1604629) protecting group could open up new avenues for derivatization.
Moreover, the development of novel cycloaddition reactions involving the isothiazole ring could lead to the formation of unique fused heterocyclic systems with interesting biological properties. The exploration of photochemical and electrochemical methods for functionalization also represents a promising frontier, potentially offering new reactivity patterns that are not accessible through traditional thermal methods.
Integration with Automation and High-Throughput Synthesis Platforms
The demand for large and diverse libraries of compounds for high-throughput screening (HTS) in drug discovery has driven the development of automated synthesis platforms. nih.govresearchgate.net The integration of the synthesis of this compound and its derivatives with these technologies is a key future direction. nih.gov
Automated flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless integration of reaction, work-up, and purification steps. youtube.comnih.govnih.govvapourtec.com The development of robust and scalable flow chemistry protocols for the synthesis of the isothiazole core and its subsequent functionalization would enable the rapid and efficient production of large libraries of derivatives. youtube.com
The combination of automated synthesis with machine learning algorithms for reaction optimization represents a particularly exciting prospect. youtube.com These systems can autonomously explore a wide range of reaction parameters to identify the optimal conditions for a given transformation, significantly accelerating the pace of research and development.
| Automation Technology | Application to this compound Derivatives | Key Advantages |
| Automated Flow Chemistry | Continuous synthesis of the isothiazole core and subsequent derivatization reactions. | Enhanced control over reaction parameters, improved safety, scalability. nih.govnih.govvapourtec.com |
| High-Throughput Parallel Synthesis | Rapid generation of libraries of derivatives in multi-well plates. | Increased throughput for screening, efficient exploration of structure-activity relationships. rsc.org |
| Robotic Platforms | Automated handling of reagents, reaction setup, and purification. | Reduced manual labor, increased reproducibility. |
| Machine Learning-Assisted Optimization | Autonomous optimization of reaction conditions for yield and purity. | Accelerated process development, discovery of novel reaction conditions. youtube.com |
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives
As the complexity of the derivatives synthesized from this compound increases, so too does the need for advanced analytical techniques for their structural elucidation. While standard one-dimensional NMR and mass spectrometry are indispensable tools, more sophisticated methods are often required to unambiguously determine the structure of novel and complex molecules.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing connectivity within a molecule. scribd.comyoutube.comsdsu.eduscience.govustc.edu.cn These techniques will be crucial for characterizing the products of novel functionalization reactions and for determining the regiochemistry of substitution on the isothiazole ring.
High-resolution mass spectrometry (HRMS) coupled with techniques such as tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of molecules, which can aid in their structural identification. nih.govorientjchem.orgmiamioh.edunih.govmdpi.com The systematic study of the fragmentation behavior of this compound and its derivatives will be important for building a database of spectral information that can be used to rapidly identify related compounds in the future.
Expanding the Chemical Space of this compound Derivatives
The ultimate goal of exploring new synthetic methods and functionalization reactions is to expand the accessible chemical space of derivatives of this compound. This involves not only the synthesis of a large number of compounds but also the generation of molecules with a high degree of structural diversity.
Future efforts will likely focus on the synthesis of derivatives with a wide range of physicochemical properties, including solubility, lipophilicity, and metabolic stability. This will be crucial for the development of compounds with improved pharmacokinetic and pharmacodynamic profiles. The aldehyde functionality of the parent molecule provides a gateway to a vast array of derivatives, including but not limited to, amines, alcohols, carboxylic acids, and more complex heterocyclic systems. nih.gov
The exploration of novel bioisosteric replacements for the benzyloxy group or the isothiazole ring itself could also lead to the discovery of compounds with improved biological activity or reduced toxicity. Computational methods, such as density functional theory (DFT), can play a crucial role in guiding the design of new derivatives by predicting their electronic properties and reactivity. mdpi.commdpi.comresearchgate.net
By embracing these future directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel and impactful molecules with a wide range of applications.
Q & A
Q. What are the common synthetic routes for 3-(Benzyloxy)isothiazole-5-carbaldehyde?
The synthesis typically involves two key steps: (i) formation of the isothiazole ring via cyclocondensation of hydroxylamine derivatives with α,β-unsaturated aldehydes, and (ii) introduction of the benzyloxy group via nucleophilic substitution or coupling reactions. For example, benzyl chloroformate can react with hydroxyl-bearing intermediates in the presence of a base like triethylamine to install the benzyloxy moiety . Alternative routes may use Pd-catalyzed cross-coupling reactions to attach the benzyl group . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products such as over-oxidation or ring-opening.
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to verify the aldehyde proton (δ ~9.8–10.2 ppm) and benzyloxy group (δ ~4.8–5.2 ppm for CH) .
- Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]) and rule out impurities .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) .
- Elemental analysis : To validate purity (>95%) and stoichiometry .
Q. How does the benzyloxy group influence the reactivity of the aldehyde moiety in this compound?
The electron-donating benzyloxy group at the 3-position increases electron density on the isothiazole ring, potentially stabilizing the aldehyde via resonance. This can reduce its susceptibility to nucleophilic attack compared to unsubstituted isothiazole aldehydes. However, steric hindrance from the benzyl group may limit reactivity in bulky environments .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in functionalizing this compound for drug discovery?
Regioselective modifications (e.g., at the 5-carbaldehyde or 4-position of the isothiazole) require careful control of reaction conditions. For example:
- Nucleophilic additions : Use bulky bases (e.g., LDA) to direct attack to the aldehyde position .
- Electrophilic substitutions : Activate the 4-position via Lewis acid catalysis (e.g., AlCl) for halogenation . Computational tools like DFT can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., in DMSO vs. ethanol) may arise from impurities or hydration states. Researchers should:
Q. How can bioactivity studies be designed to evaluate this compound derivatives?
Focus on structure-activity relationship (SAR) studies:
- In vitro assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains .
- Kinase inhibition : Use fluorescence-based assays to screen for interactions with target enzymes (e.g., EGFR, VEGFR) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations . Include control compounds (e.g., unsubstituted isothiazole aldehydes) to isolate the benzyloxy group’s effects .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and Fukui indices for reactivity .
- Molecular docking : Use AutoDock Vina to simulate binding to protein targets (e.g., COX-2 for anti-inflammatory activity) .
- MD simulations : Analyze stability in biological membranes (e.g., POPC lipid bilayers) over 100-ns trajectories .
Methodological Considerations
Q. How to address low yields in the final step of synthesizing this compound?
Low yields often stem from:
- Over-oxidation : Replace strong oxidizing agents (e.g., KMnO) with milder alternatives (e.g., TEMPO/NaClO) .
- Byproduct formation : Introduce protecting groups (e.g., TMS for aldehydes) during intermediate steps .
- Catalyst poisoning : Use fresh Pd catalysts (e.g., Pd(PPh)) for coupling reactions and degas solvents to remove O .
Q. What analytical workflows validate the purity of this compound in multi-step syntheses?
Implement orthogonal methods:
Q. How to troubleshoot unexpected reactivity in cross-coupling reactions involving this aldehyde?
Issues may arise from:
- Aldehyde coordination to metal catalysts : Add chelating agents (e.g., 2,2'-bipyridyl) to block undesired coordination .
- Steric hindrance : Switch to smaller ligands (e.g., P(t-Bu) instead of PPh) .
- Side reactions : Replace polar aprotic solvents (DMF) with toluene to minimize aldol condensation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
